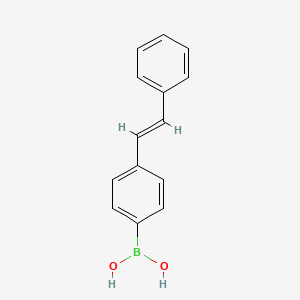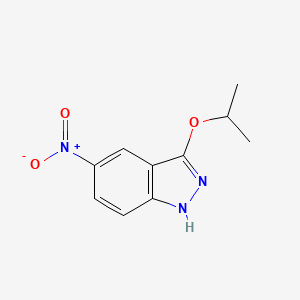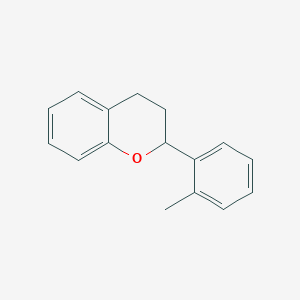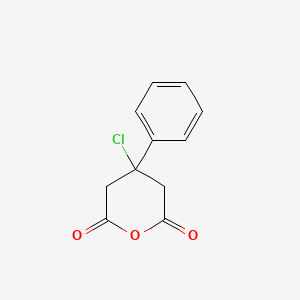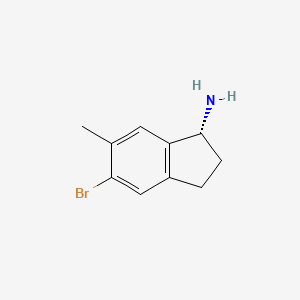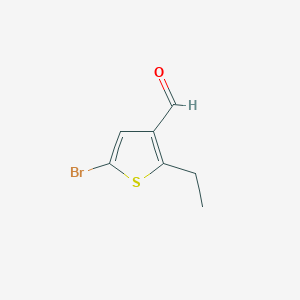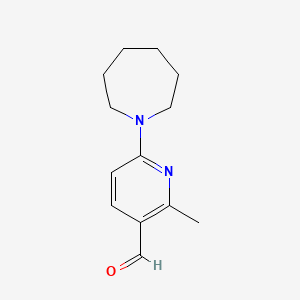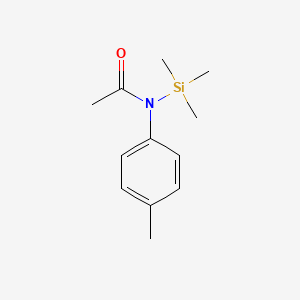
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is an organic compound that belongs to the class of acetamides It features a trimethylsilyl group and a 4-methylphenyl group attached to the nitrogen atom of the acetamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide typically involves the reaction of 4-methylaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions usually involve an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The 4-methylphenyl group may influence the compound’s binding affinity and selectivity towards certain targets.
相似化合物的比较
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
N-(Trimethylsilyl)acetamide: Lacks the 4-methylphenyl group, which may influence its chemical properties and uses.
Uniqueness
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is unique due to the presence of both the trimethylsilyl and 4-methylphenyl groups. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
10416-79-2 |
|---|---|
分子式 |
C12H19NOSi |
分子量 |
221.37 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-N-trimethylsilylacetamide |
InChI |
InChI=1S/C12H19NOSi/c1-10-6-8-12(9-7-10)13(11(2)14)15(3,4)5/h6-9H,1-5H3 |
InChI 键 |
IAFRANOIEVHKQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C(=O)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


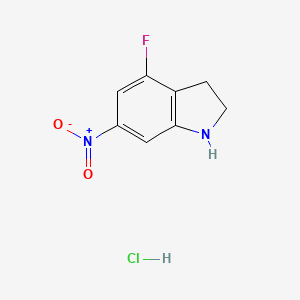

![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)

![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)
